Biotin-PEG4-alcohol
Overview
Description
Biotin-PEG4-alcohol is a biotinylation reagent containing a primary hydroxyl (OH) that can be derivatized . The PEG spacer provides greater solubility to labeled molecules compared to reagents having only hydrocarbon spacers . It is a polyethylene glycol (PEG)-based PROTAC linker .
Synthesis Analysis
This compound can be used in the synthesis of a series of PROTACs . It is available commercially as a reagent grade for research purposes .Molecular Structure Analysis
The molecular formula of this compound is C18H33N3O6S . It is a PEG derivative containing a Biotin group and a terminal primary hydroxyl (–OH) that reacts with a variety of functional groups .Chemical Reactions Analysis
This compound can react with terminal via a copper-catalyzed click reaction . Biotin can be subsequently detected with streptavidin, avidin, or NeutrAvidin® biotin-binding protein .Physical And Chemical Properties Analysis
This compound has a molecular weight of 419.54 . It is a biologically inert, non-immunogenic chemical that confers greater water solubility to proteins, labeling tags, and crosslinkers with which it is incorporated as a constituent chemical group .Scientific Research Applications
Polymer Surface Engineering : Biotin-PEG4 is used in the synthesis of degradable polymers like PLA-PEG-biotin. These polymers, with protein-resistant properties, facilitate rapid surface engineering in aqueous media, creating biomimetic surfaces. The biotin end groups in these polymers interact with proteins like avidin without altering the biotin structure or impairing its molecular recognition capabilities (Salem et al., 2001).
Universal Probes for Biomarker Detection : Biotin-PEG gold nanoparticle probes are synthesized for the simultaneous detection of nucleic acids and proteins, such as microRNAs and prostate-specific antigen, from a single sample. This approach offers potential for high-sensitivity combination-target assays in studying and tracking diseases (Scott et al., 2017).
Quantification of PEG and PEGylated Molecules : A competitive enzyme-linked immunosorbent assay (ELISA) using biotinylated PEG for quantifying PEG and PEGylated small molecules has been developed. This method can quantify PEG and PEGylated small molecules in vivo, aiding in understanding the pharmacokinetics of these substances (Chuang et al., 2010).
Nanoparticle Imaging and Drug Delivery : Biotinylated radioligands, such as [18F]NPB4, are attached to avidin-modified poly(lactic-co-glycolic acid) (PLGA) nanoparticles for positron emission tomography (PET) imaging. This aids in understanding the delivery and distribution of nanoparticles in the brain (Sirianni et al., 2014).
Targeted Cancer Therapy : Biotin-functionalized PEGylated poly(amidoamine) dendrimer conjugates are used for delivering paclitaxel to cancer cells. These conjugates exploit the overexpression of biotin receptors in certain cancers for targeted drug delivery (Rompicharla et al., 2019).
Enhanced Cancer Cell Uptake and Apoptosis Induction : Biotin-PEG-based polymeric micelles have been developed to selectively target and eliminate cancer cells. These micelles enhance cancer cell uptake via receptor-mediated endocytosis and release anticancer drugs in response to cancer cell-secreted protease MMP-2 (Chen et al., 2015).
Biosensor Applications : Biotin surface functionalized PLA nanofibers, incorporating biotin and PLA-b-PEG, are developed for potential use as biosensors. The incorporation of these materials into nanofibers allows for the creation of functional, hydrophilic fibers suitable for point-of-care diagnostics (González et al., 2016).
Drug Delivery Systems : Dual-targeted pH-responsive pharmaceutical nanocarriers, combining PEGylated liposomes and micelles with biotin, have been developed for targeted and stimuli-sensitive drug delivery. These carriers can respond to local stimuli like decreased pH in tumors, enhancing their specificity and effectiveness (Sawant et al., 2006).
Mechanism of Action
Target of Action
Biotin-PEG4-alcohol, also known as (+)-Biotin-PEG4-OH, is a biotinylation reagent . The primary target of this compound is proteins, specifically the e-amino group on lysines and the N-terminus of proteins . Biotin, a component of this compound, has a high affinity for proteins such as avidin and streptavidin , allowing for rapid and discrete binding.
Mode of Action
This compound interacts with its targets through a process known as biotinylation . This involves the attachment of biotin to proteins, which can then be detected or purified using avidin or streptavidin conjugates . The compound contains a primary hydroxyl (OH) that can be derivatized , allowing it to react with a variety of functional groups.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to protein detection and purification . By attaching biotin to proteins, it allows for the discrete identification and isolation of these proteins using avidin or streptavidin conjugates . This is particularly useful in research and diagnostic applications.
Pharmacokinetics
The compound’s polyethylene glycol (peg) spacer arm is known to provide greater solubility to labeled molecules compared to reagents having only hydrocarbon spacers This suggests that the compound may have good bioavailability
Result of Action
The result of this compound’s action is the successful biotinylation of proteins . This allows for the discrete detection and purification of these proteins using avidin or streptavidin conjugates . This can be particularly useful in research and diagnostic applications where specific proteins need to be identified or isolated.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is known to be air sensitive , suggesting that its action, efficacy, and stability may be affected by exposure to air. Additionally, the compound’s solubility and therefore its action may be influenced by the solvent used
Safety and Hazards
Future Directions
Biotin PEG linkers, including Biotin-PEG4-alcohol, are widely used in detection, immobilization, targeting, labeling, as well as nonradioactive purification . Biotin has strong binding affinity with avidin, and the PEG spacer increases the hydrophilicity of the molecules . This suggests potential future applications in various fields of research and industry.
Biochemical Analysis
Biochemical Properties
Biotin-PEG4-alcohol is a biotinylation reagent with N-hydroxysuccinimide ester, and a 4 PEG spacer . The NHS group in this compound reacts with primary amines at pH 7.0-9.0 . It can be used to label the e-amino group on lysines, the N-terminus of proteins, and other primary amines .
Cellular Effects
A related compound, biotin-PEG4-1,8-naphthalimide, has been shown to induce DNA damage, affect DNA synthesis, and cause cell cycle arrest in the S phase in MGC-803 cells . It could also induce lipid peroxidation and thus lead to ferroptosis in MGC-803 cells .
Molecular Mechanism
It is known that the NHS group in this compound reacts with primary amines at pH 7.0-9.0 . This reaction can be used to label the e-amino group on lysines, the N-terminus of proteins, and other primary amines .
properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3O6S/c22-6-8-26-10-12-27-11-9-25-7-5-19-16(23)4-2-1-3-15-17-14(13-28-15)20-18(24)21-17/h14-15,17,22H,1-13H2,(H,19,23)(H2,20,21,24)/t14-,15-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIIDTTUJDVFCP-ZOBUZTSGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCO)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCO)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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